3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile

Catalog No.
S13563848
CAS No.
M.F
C10H8F4N2
M. Wt
232.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]prop...

Product Name

3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile

IUPAC Name

3-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile

Molecular Formula

C10H8F4N2

Molecular Weight

232.18 g/mol

InChI

InChI=1S/C10H8F4N2/c11-8-5-6(9(16)3-4-15)1-2-7(8)10(12,13)14/h1-2,5,9H,3,16H2

InChI Key

SHQOSTNNSJSTFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CC#N)N)F)C(F)(F)F

3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is a chemical compound with the molecular formula C10H8F4N2C_{10}H_{8}F_{4}N_{2} and a molecular weight of approximately 232.18 g/mol. This compound features a propanenitrile moiety, which is characterized by the presence of an amino group and a trifluoromethyl-substituted aromatic ring. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making them of interest in pharmaceutical research.

Typical of nitriles and amines. Common reactions include:

  • Nucleophilic addition: The amino group can act as a nucleophile, reacting with electrophiles such as aldehydes or ketones to form imines or amines.
  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form corresponding carboxylic acids.
  • Substitution reactions: The fluorine atoms in the aromatic ring can undergo nucleophilic substitution, allowing for further functionalization of the compound.

Research into the biological activity of 3-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile has indicated potential applications in medicinal chemistry. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of the trifluoromethyl group often correlates with enhanced biological activity due to increased binding affinity to biological targets.

Synthesis of 3-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile can be achieved through several methods:

  • Nitrile synthesis: Starting from 3-fluoro-4-(trifluoromethyl)aniline, one could react it with appropriate reagents (e.g., acrylonitrile) under controlled conditions to yield the target compound.
  • Amine formation: The introduction of the amino group can be performed via reductive amination techniques or direct amination using ammonia or amine derivatives.
  • Fluorination: The introduction of fluorine atoms can be accomplished using fluorinating agents in electrophilic aromatic substitution reactions.

The unique structure of 3-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile makes it a candidate for various applications:

  • Pharmaceuticals: Its potential as an active pharmaceutical ingredient due to its biological activity.
  • Material science: As a building block for synthesizing novel materials with specific electronic or optical properties.
  • Agricultural chemicals: Potential use in developing agrochemicals that require enhanced stability and efficacy.

Interaction studies involving this compound typically focus on its binding affinity to various biological targets, including enzymes and receptors. Techniques such as:

  • Molecular docking studies: To predict how well the compound binds to specific targets.
  • In vitro assays: To evaluate its biological effects on cell lines or isolated proteins.
  • In vivo studies: To assess pharmacokinetics and therapeutic efficacy.

These studies help elucidate the mechanism of action and potential therapeutic uses.

Several compounds possess structural similarities to 3-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Amino-2-fluoro-4-(trifluoromethyl)phenylpropanenitrileC10H8F4N2C_{10}H_{8}F_{4}N_{2}Similar amino and trifluoromethyl groups but different fluorine positioning
4-Amino-3-fluoro-2-(trifluoromethyl)phenylpropanenitrileC10H8F4N2C_{10}H_{8}F_{4}N_{2}Different substitution pattern on the aromatic ring
2-Amino-5-fluoro-4-(trifluoromethyl)phenylpropanenitrileC10H8F4N2C_{10}H_{8}F_{4}N_{2}Variation in amino group position

Uniqueness

The uniqueness of 3-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile lies in its specific combination of functional groups and their positions, which may confer distinct pharmacological properties compared to its analogs. The trifluoromethyl group enhances its lipophilicity and metabolic stability, which could lead to improved bioavailability in therapeutic applications.

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

232.06236091 g/mol

Monoisotopic Mass

232.06236091 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types